![molecular formula C20H14F3N3O2 B2655372 1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one CAS No. 1326821-90-2](/img/structure/B2655372.png)
1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one
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Overview
Description
The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced in several ways. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the overall molecular structure and properties of the compound.Chemical Reactions Analysis
The trifluoromethyl group can influence the chemical reactions of the compound. For example, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group can lower the basicity of compounds .Scientific Research Applications
Computational Chemistry
The compound has been subject to computational studies, including molecular docking, quantum mechanical calculations, and molecular dynamics simulations. Researchers investigate its binding affinity to specific protein targets, predict its pharmacokinetic properties, and explore its stability under various conditions.
Future Directions
properties
IUPAC Name |
1,6-dimethyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c1-11-3-8-16-14(9-11)17(27)15(10-26(16)2)19-24-18(25-28-19)12-4-6-13(7-5-12)20(21,22)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBCRCIWEATOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one |
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